molecular formula C4H9NO2 B031348 tert-Butyl nitrite CAS No. 540-80-7

tert-Butyl nitrite

Cat. No.: B031348
CAS No.: 540-80-7
M. Wt: 103.12 g/mol
InChI Key: IOGXOCVLYRDXLW-UHFFFAOYSA-N
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Description

tert-Butyl nitrite is an organic compound with the chemical formula (CH₃)₃CONO. It is a colorless liquid and the tert-butyl ester of nitrous acid. This compound is typically employed as a solution with tert-butyl alcohol and is used as a reagent in organic synthesis .

Mechanism of Action

Target of Action

Tert-Butyl Nitrite (TBN) is an organic compound that is primarily used as a reagent in organic synthesis . It has a wide range of targets, including secondary amides, which it reacts with to produce N-nitroso amides . It also targets alkanes, alkenes, alkynes, and aromatic compounds for nitration .

Mode of Action

TBN interacts with its targets through various mechanisms. For instance, it reacts with secondary amides to form N-nitroso amides . It also participates in nitration of alkane, alkene, alkyne, and aromatic compounds, as well as nitrosylation and sequential nitrosylation reactions . TBN acts as a source of oxygen and nitrogen in these reactions .

Biochemical Pathways

TBN affects several biochemical pathways. It plays a role in aerobic oxidation, annulation, and diazotization . It also participates in the nitration of various compounds and nitrosylation reactions . These transformations have downstream effects on the synthesis of a diverse array of complex nitrogen-containing molecules .

Pharmacokinetics

TBN is a colorless liquid that is typically employed as a solution with tert-butyl alcohol . It has a boiling point of 61-63°C , and it is soluble in alcohol, carbon disulfide, chloroform, and diethyl ether . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The action of TBN results in the formation of various nitrogen-containing compounds. For example, it can convert secondary amides into N-nitroso amides . It also enables the nitration of alkane, alkene, alkyne, and aromatic compounds, and participates in nitrosylation and sequential nitrosylation reactions . These transformations lead to the synthesis of a diverse array of complex nitrogen-containing molecules .

Action Environment

The action of TBN can be influenced by environmental factors. For instance, it can efficiently initiate the aerobic cleavage of benzylic C-C bonds under metal-free conditions . Furthermore, TBN’s reactivity can show differential behavior under different reaction conditions .

Comparison with Similar Compounds

tert-Butyl nitrite is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

Properties

IUPAC Name

tert-butyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2/c1-4(2,3)7-5-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGXOCVLYRDXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202316
Record name tert-Butyl nitrite
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid with an agreeable odor; [Merck Index] Sweet odor; [Alfa Aesar MSDS]
Record name tert-Butyl nitrite
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CAS No.

540-80-7
Record name tert-Butyl nitrite
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Record name tert-Butyl nitrite
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Record name tert-Butyl nitrite
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Record name tert-butyl nitrite
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Record name TERT-BUTYL NITRITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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